molecular formula C12H9NO2 B2641128 4-Hydroxy-5-phenylnicotinaldehyde CAS No. 1806431-94-6

4-Hydroxy-5-phenylnicotinaldehyde

Cat. No.: B2641128
CAS No.: 1806431-94-6
M. Wt: 199.209
InChI Key: CICMHAQCQKIPJS-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenylnicotinaldehyde is a heterocyclic aromatic compound that belongs to the class of pyridines It is characterized by the presence of a hydroxyl group at the 4-position and a phenyl group at the 5-position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-phenylnicotinaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with 3-phenylprop-2-yn-1-ol in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-phenylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products:

    Oxidation: 4-Hydroxy-5-phenylnicotinic acid

    Reduction: 4-Hydroxy-5-phenylnicotinalcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Hydroxy-5-phenylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-Hydroxy-5-phenylnicotinaldehyde can be compared with other similar compounds, such as:

    4-Hydroxybenzaldehyde: Lacks the phenyl group at the 5-position, making it less complex and potentially less versatile in certain applications.

    5-Phenylnicotinaldehyde: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.

    4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a phenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

4-Hydroxy-5-phenylnicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects.
  • Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties, making it a candidate for further research in infectious diseases.
  • Anticancer Potential : Research indicates that it may act against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antioxidant Activity

A study evaluated the antioxidant properties of various derivatives related to this compound. The compound demonstrated significant scavenging activity against free radicals, with an EC50 value indicating its potency compared to known antioxidants .

CompoundEC50 (μM)Remarks
This compound9.0 ± 0.3Strong antioxidant activity
Reference Antioxidant13.2 ± 0.5Less potent than the compound

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells (MDA-MB-231) significantly .

Cell LineIC50 (μM)Type of Activity
MDA-MB-23115Antiproliferative
B16F1020Anti-melanogenic

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound shows unique biological properties due to its specific functional groups:

CompoundSimilarityUnique Features
4-Hydroxybenzaldehyde0.87Lacks phenyl group; less complex
5-Phenylnicotinaldehyde0.85Lacks hydroxyl group; altered reactivity
4-Hydroxy-3-methoxybenzaldehyde0.88Contains methoxy group; different chemical properties

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced tumor size in animal models of breast cancer.
  • Antimicrobial Efficacy : Clinical trials are ongoing to evaluate its effectiveness against resistant strains of bacteria.

Properties

IUPAC Name

4-oxo-5-phenyl-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-10-6-13-7-11(12(10)15)9-4-2-1-3-5-9/h1-8H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMHAQCQKIPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C(C2=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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